molecular formula C19H20N2O6S2 B2370925 N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide CAS No. 942006-73-7

N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide

Cat. No.: B2370925
CAS No.: 942006-73-7
M. Wt: 436.5
InChI Key: VJCWUTXIEVOYFN-UHFFFAOYSA-N
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Description

The compound is a derivative of benzo[d]thiazol-2-yl, which is a common structure in many bioactive molecules . It also contains a sulfonyl group attached to a methoxyphenyl group, which could potentially contribute to its reactivity and biological activity.

Scientific Research Applications

Photodynamic Therapy for Cancer Treatment

  • Application : A study explored the use of zinc phthalocyanine derivatives, closely related to the given compound, as photosensitizers in photodynamic therapy for cancer treatment. These derivatives demonstrated high singlet oxygen quantum yield, making them potential candidates for Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Anticonvulsant Agents

  • Application : Some derivatives of this compound have been synthesized and evaluated for their anticonvulsant activity. For instance, certain compounds showed protection against picrotoxin-induced convulsions, highlighting their potential as anticonvulsant agents (Farag et al., 2012).

DNA Binding and Anticancer Activity

  • Application : Research on mixed-ligand copper(II)-sulfonamide complexes, which are structurally related to the queried compound, indicated their potential in DNA binding and cleavage, genotoxicity, and anticancer activity. This suggests their applicability in developing novel cancer therapies (González-Álvarez et al., 2013).

Antioxidant and Anticancer Activities

  • Application : Novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, a compound similar in structure, were synthesized and tested for their antioxidant and anticancer activities. These derivatives exhibited significant antioxidant activity and were more cytotoxic against certain cancer cell lines (Tumosienė et al., 2020).

Antimicrobial Activity

  • Application : Sulfonamides containing similar molecular structures have been investigated for their antimicrobial properties against various bacterial and fungal strains. This highlights their potential use in developing new antimicrobial agents (Krátký et al., 2012).

Herbicidal Activity

  • Application : Certain derivatives were synthesized and evaluated for their herbicidal activity, indicating potential applications in agriculture (Liu & Shi, 2014).

Properties

IUPAC Name

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-(4-methoxyphenyl)sulfonylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O6S2/c1-25-12-4-6-13(7-5-12)29(23,24)9-8-18(22)21-19-20-14-10-15(26-2)16(27-3)11-17(14)28-19/h4-7,10-11H,8-9H2,1-3H3,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJCWUTXIEVOYFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC3=CC(=C(C=C3S2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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